molecular formula C7H15Cl2F3N2O B2997459 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride CAS No. 1909320-19-9

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride

Cat. No.: B2997459
CAS No.: 1909320-19-9
M. Wt: 271.11
InChI Key: XUUZBVWJOFTCGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with trifluoromethanol under basic conditions. The key step includes the formation of the trifluoromethoxy group, which is achieved through the reaction of trifluoromethanol with a suitable base, followed by the addition of the piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride is unique due to the presence of both the trifluoromethoxy group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)13-6-5-12-3-1-11-2-4-12;;/h11H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUZBVWJOFTCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909320-19-9
Record name 1-[2-(trifluoromethoxy)ethyl]piperazine dihydrochloride
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